molecular formula C₄₁H₅₃D₃N₄O₁₁ B1158066 25-Desacetyl Rifampicin-d3

25-Desacetyl Rifampicin-d3

Cat. No.: B1158066
M. Wt: 783.92
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Description

Contextualization of Rifampicin (B610482) in Anti-infective Research and its Metabolic Profile

Rifampicin, a potent, broad-spectrum antibiotic, is a first-line treatment for tuberculosis, a devastating infectious disease caused by Mycobacterium tuberculosis. bohrium.comnih.govmicrobiologyresearch.org It functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby halting the synthesis of RNA and subsequent protein production, which is essential for the bacteria's survival. microbiologyresearch.orgdrugbank.com The metabolic journey of rifampicin in the human body is complex and subject to considerable variability among individuals. nih.gov After oral administration, rifampicin is absorbed and widely distributed throughout the body. drugbank.com A key feature of its metabolism is its rapid elimination through the bile, where it undergoes enterohepatic circulation. drugbank.com This process involves the transformation of rifampicin into its various metabolites.

The primary metabolic pathway for rifampicin is deacetylation, a chemical reaction catalyzed by esterase enzymes in the liver. drugbank.comoup.com This biotransformation leads to the formation of its main metabolite, 25-desacetyl rifampicin. drugbank.comnih.gov Other identified metabolites include 3-formyl rifamycin, rifampicin quinone, and N-demethyl rifampicin. farmaciajournal.com The metabolic profile of rifampicin is further complicated by its ability to induce its own metabolism, a phenomenon known as auto-induction, which can lead to decreased drug exposure over time. nih.govmdpi.com

Genesis and Significance of 25-Desacetyl Rifampicin as a Primary Metabolite

The concentration of 25-desacetyl rifampicin in plasma is generally much lower than that of rifampicin. farmaciajournal.com Studies have shown that the time to reach maximum plasma concentration (Tmax) is longer for the metabolite compared to the parent drug, which is expected as it is formed following the absorption and metabolism of rifampicin. farmaciajournal.comresearchgate.net The deacetylation process that forms 25-desacetyl rifampicin also reduces its intestinal reabsorption, which in turn facilitates its elimination from the body. drugbank.com

Rationale for Deuterium (B1214612) Labeling: The Emergence of 25-Desacetyl Rifampicin-d3 as a Research Tool

In modern analytical chemistry, particularly in pharmacokinetic studies, stable isotope-labeled compounds have become indispensable tools. symeres.comhwb.gov.in Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used for this purpose. clearsynth.comnih.gov The substitution of hydrogen with deuterium, a process known as deuteration, creates a molecule that is chemically almost identical to its non-labeled counterpart but has a higher mass. clearsynth.comisowater.com This subtle change in mass is the key to its utility.

The primary rationale for using deuterated compounds like this compound is their application as internal standards in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). hwb.gov.inoup.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample before analysis. It helps to correct for any loss of the analyte during sample preparation and for variations in the instrument's response, thereby improving the accuracy and precision of the measurement. nih.govresearchgate.net

Because this compound has a slightly higher molecular weight than the natural 25-desacetyl rifampicin, it can be distinguished by the mass spectrometer, while its similar chemical behavior ensures it experiences the same analytical variations as the non-labeled metabolite. oup.comuct.ac.za The strategic placement of deuterium atoms at metabolically stable positions ensures the label is not lost during the analytical process. vulcanchem.com

Overview of Research Trajectories for the Compound

The development and application of this compound have been primarily driven by the need for robust and reliable methods to quantify rifampicin and its metabolites in various biological matrices. Research utilizing this deuterated standard has focused on several key areas:

Pharmacokinetic Studies: A major application is in detailed pharmacokinetic studies of rifampicin and its metabolites in different patient populations, including those with tuberculosis and co-infections like HIV. nih.govmdpi.com These studies aim to understand the variability in drug exposure and its impact on treatment outcomes.

Therapeutic Drug Monitoring (TDM): Accurate measurement of drug and metabolite levels is crucial for TDM, a practice that helps in optimizing drug dosages for individual patients to maximize efficacy and minimize toxicity. nih.gov

Bioequivalence Studies: When comparing different formulations of a drug, bioequivalence studies are essential. This compound can be used as an internal standard in the analytical methods for these studies. researchgate.netfarmaciajournal.com

Drug Interaction Studies: Rifampicin is a potent inducer of various drug-metabolizing enzymes, leading to numerous drug-drug interactions. drugbank.com Research in this area often requires precise measurement of rifampicin and its metabolites.

Analysis in Complex Biological Matrices: Researchers have developed and validated methods using this compound for quantifying rifapentine (B610483) and its desacetyl metabolite in challenging matrices like human breast milk to assess potential risks to breastfed infants. nih.govresearchgate.netuct.ac.zauct.ac.za

Data Tables

Table 1: Physicochemical Properties of 25-Desacetyl Rifampicin

Property Value Source
CAS Number 16783-99-6 cymitquimica.com
Molecular Formula C₄₁H₅₆N₄O₁₁ cymitquimica.comaxios-research.com
Appearance Reddish-orange solid cymitquimica.com

| Solubility | Moderately soluble in organic solvents; limited in water | cymitquimica.com |

Table 2: Analytical Application of this compound

Application Analytical Technique Purpose Source
Internal Standard LC-MS/MS To improve accuracy and precision of quantification of rifampicin and its metabolites. oup.com
Pharmacokinetic Analysis LC-MS/MS To characterize the absorption, distribution, metabolism, and excretion of rifampicin. oup.comnih.gov

| Human Milk Analysis | LC-MS/MS | To quantify rifapentine and 25-O-desacetyl rifapentine to assess infant risk. | nih.govresearchgate.net |

Properties

Molecular Formula

C₄₁H₅₃D₃N₄O₁₁

Molecular Weight

783.92

Synonyms

25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin;  25-Deacetylrifampicin-d3;  25-Desacetylrifampin-d3;  25-O-Deacetylrifampicin-d3;  25-O-Desacetylrifampin-d3;  Deacetylrifampicin-d3;  Deacetylrifampin-d3;  Desacetylrifampicin-d3;  D

Origin of Product

United States

Metabolism and Biotransformation Pathways of Rifampicin to 25 Desacetyl Rifampicin

The transformation of rifampicin (B610482) to 25-desacetyl rifampicin is a primary metabolic step. nih.gov This process of deacetylation is primarily carried out by enzymes located in liver microsomes. oup.com

Enzymatic Deacetylation Mechanisms and Responsible Enzymes

The deacetylation of rifampicin is a hydrolytic reaction catalyzed by specific enzymes within the liver.

Research has identified B-esterases as the key enzymes responsible for the deacetylation of rifampicin to its main metabolite, 25-desacetyl rifampicin. nih.gov Further investigations have pinpointed human arylacetamide deacetylase (AADAC) as the specific enzyme that efficiently deacetylates rifamycins (B7979662), including rifampicin. In contrast, human carboxylesterases, which are responsible for the hydrolysis of many other drugs, show no activity towards rifampicin.

Studies utilizing human liver microsomes have confirmed that the deacetylation of rifampicin is a significant metabolic pathway. oup.comnih.gov This process occurs within the microsomal fraction of liver cells and does not necessitate the presence of NADPH, a common cofactor in many drug metabolism reactions. nih.gov However, the presence of NADPH can slightly increase the amount of 25-desacetyl rifampicin formed. nih.gov There is a notable correlation in the production of the desacetylated metabolites of rifampin and a related drug, rifabutin, across different liver microsome donors, suggesting a common enzymatic pathway. nih.gov Inhibition studies have shown that the production of 25-desacetyl rifampin is completely blocked by B-esterase inhibitors like paraoxon (B1678428) and diisopropylfluorophosphate. nih.gov

In Vitro Metabolic Stability and Kinetic Parameter Determination

Understanding the stability and kinetics of 25-desacetyl rifampicin formation is crucial for predicting its in vivo behavior.

Formation Kinetics in Human Liver Microsomes (HLMs)

The formation of 25-desacetyl rifampicin from rifampicin in human liver microsomes follows Michaelis-Menten kinetics. akjournals.com This indicates that the rate of formation is dependent on the concentration of rifampin and reaches a maximum velocity at saturating substrate concentrations.

Table 1: Kinetic Parameters for the Formation of 25-Desacetyl Rifampicin in HLMs

Parameter Value Unit
Km 48.23 µM
Vmax 1.233 pmol/min/mg protein
CLint 0.026 µl/min/mg protein

Data sourced from a study on the in vitro metabolism of rifampicin. akjournals.com

Comparison of Metabolism in Two-Dimensional (2D) Versus Three-Dimensional (3D) Primary Human Hepatocyte Culture Systems

The culture system used to study drug metabolism can significantly impact the observed results. In traditional two-dimensional (2D) cultures of primary human hepatocytes (PHHs), 25-desacetyl rifampicin is a detectable metabolite. nih.govresearchgate.net However, in more advanced three-dimensional (3D) spheroid cultures of PHHs, this metabolite is often not detected. nih.govresearchgate.net This difference may be attributed to the lower cell density in 3D cultures compared to 2D monolayers. researchgate.net

Influence of Co-administered Xenobiotics on Rifampicin Deacetylation in Preclinical Models

The metabolism of rifampicin can be influenced by the presence of other drugs or foreign compounds (xenobiotics). Rifampicin itself is a potent inducer of various drug-metabolizing enzymes, most notably cytochrome P450 3A4 (CYP3A4). tandfonline.comnih.govoup.com This induction can lead to an increased metabolism of rifampicin itself (autoinduction) and other co-administered drugs. oup.com

For example, the co-administration of isoniazid, another anti-tuberculosis drug, has been suggested to potentially alter rifampicin's pharmacokinetics. smolecule.com While rifampicin's primary metabolism to 25-desacetyl rifampicin is via esterases, its broader metabolic profile and interactions are heavily influenced by its induction of CYP enzymes. oup.com This induction can affect the clearance of numerous other drugs, including antiretrovirals, antifungals, and immunosuppressants. nih.gov Studies have also explored how herbal medicines might affect the esterase-mediated pathway of rifampicin to 25-desacetyl rifampicin. akjournals.comsmolecule.com

The interaction between rifampicin and other xenobiotics is a two-way street. While rifampicin induces the metabolism of other drugs, other compounds can also affect rifampicin's deacetylation. For instance, in the presence of INH, RFP is thought to donate its acetyl group to INH, which then undergoes accelerated metabolism, potentially increasing liver injury. frontiersin.org

Pharmacokinetic Investigation of 25 Desacetyl Rifampicin Non Deuterated in Research Models

Disposition and Elimination Characteristics in Non-Clinical Studies.oup.comdovepress.com

The disposition and elimination of 25-Desacetyl Rifampicin (B610482) are intrinsically linked to the metabolism of Rifampicin. Following administration, Rifampicin is deacetylated by esterase enzymes in hepatocytes to form 25-Desacetyl Rifampicin. oup.comresearchgate.net

Apparent clearance (CL/F) and apparent volume of distribution (V/F) are key parameters that describe the rate of elimination of a drug from the body and the extent of its distribution in tissues, respectively. In population pharmacokinetic studies, these values for 25-Desacetyl Rifampicin have been estimated alongside its parent compound.

One study involving healthy Asian adults determined the apparent clearance of 25-Desacetyl Rifampicin to be 95.8 L/h for a 70 kg adult. oup.comoup.comnih.gov Other studies have reported different values, reflecting the high variability inherent in pharmacokinetic parameters. researchgate.net For instance, research in tuberculosis patients has also characterized these parameters, though values can differ based on the patient population and study design. nih.govnih.gov

Table 1: Population Pharmacokinetic Parameter Estimates for 25-Desacetyl Rifampicin Data from a study in healthy Asian adults, standardized to a 70 kg body weight.

ParameterSymbolValueUnit
Apparent ClearanceCLm/F95.8L/h
Apparent Volume of Distribution (Central)V5/F185L
Apparent Volume of Distribution (Peripheral)V6/F224L
Apparent Intercompartmental ClearanceQm/F28.8L/h

Source: Adapted from Seng et al., 2015. oup.comoup.com

The primary route of elimination for Rifampicin and its metabolites is through the bile into the feces. researchgate.netnih.gov This process is a key component of enterohepatic circulation, where a substance is excreted via bile into the small intestine, reabsorbed back into the portal circulation, and returned to the liver. wikipedia.orgresearchgate.netnih.gov This recycling mechanism can prolong the presence of a drug and its metabolites in the body, often resulting in multiple peaks in the plasma concentration-time profile and a longer apparent half-life. researchgate.netnih.govsemanticscholar.org

Quantitative Pharmacokinetic Modeling and Simulation Approaches.dovepress.comresearchgate.netwikipedia.orgspringermedicine.com

Pharmacokinetic models are mathematical tools used to describe and predict the concentration of a drug in the body over time. These models are essential for understanding and quantifying the ADME processes. nih.gov

The pharmacokinetics of 25-Desacetyl Rifampicin have been described using compartmental models. Several population pharmacokinetic analyses have found that a two-compartment model best describes the plasma concentration data of 25-Desacetyl Rifampicin. oup.comnih.govoup.comspringermedicine.com This type of model conceptualizes the body as having a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues), with the drug moving between them. oup.com

These models are often developed as linked parent-metabolite systems, where a one-compartment model for Rifampicin is linked to the two-compartment model for its metabolite. oup.comoup.comnih.gov However, other studies have also utilized a simpler one-compartment (or mono-compartmental) model to describe the plasma levels of both the parent drug and the metabolite. researchgate.netresearchgate.net The choice of model is typically based on statistical criteria, such as goodness-of-fit plots and the Akaike information criterion, to determine which model best represents the observed data. oup.comresearchgate.net

As a metabolite, the absorption profile of 25-Desacetyl Rifampicin is dependent on the absorption and subsequent metabolism of Rifampicin. The metabolite appears in the plasma after the parent drug has been absorbed and undergone biotransformation. researchgate.net Studies have shown a statistically significant delay in the time to reach maximum plasma concentration (Tmax) for the metabolite compared to the parent drug. researchgate.net For example, one study reported a Tmax of 2.2 hours for Rifampicin and 3.8 hours for 25-Desacetyl Rifampicin. researchgate.net

To better characterize the absorption process of the parent drug, which exhibits high variability, advanced models such as transit absorption models have been employed. oup.comoup.comnih.gov These models, which account for the transit of the drug through a series of hypothetical compartments before reaching systemic circulation, have been shown to provide a better fit for Rifampicin absorption data than simpler first-order absorption models. researchgate.net

Exploration of Factors Influencing Pharmacokinetic Variability in Research Cohorts (excluding clinical efficacy/safety)

The plasma concentrations of Rifampicin and, consequently, 25-Desacetyl Rifampicin show high interindividual variability. oup.comresearchgate.net This variability can arise from numerous factors, including differences in absorption, distribution, and elimination processes. researchgate.net

One of the most significant factors is the auto-induction of Rifampicin's own metabolism. nih.govnih.govnih.gov Rifampicin induces the activity of hepatic enzymes, which leads to an increased rate of its own clearance over time. researchgate.net This results in a rapid decrease in the exposure to both Rifampicin and 25-Desacetyl Rifampicin during the initial weeks of therapy, with an estimated auto-induction half-life of 1.6 days. nih.govspringermedicine.com

Researchers have investigated several other potential sources of variability. In a study with healthy Asian adults, covariates such as demographic factors, co-administration of isoniazid, and genetic polymorphisms in drug-metabolizing enzymes and transporters (e.g., SLCO1B1, ABCB1) were evaluated. oup.com However, none of these factors were found to have a significant influence on the disposition of Rifampicin or 25-Desacetyl Rifampicin in that specific cohort. oup.comresearchgate.netnih.gov Other research has identified body weight as a significant covariate affecting the clearance and volume of distribution of the parent drug. nih.gov

Genetic Polymorphisms of Drug-Metabolizing Enzymes (e.g., CYP3A4, CYP2B6)

CYP3A4 is the most abundant drug-metabolizing enzyme in the human liver, responsible for the metabolism of a vast number of drugs. nih.govfrontiersin.org Computer-based predictions indicate a high probability that Rifampicin is a substrate for CYP3A4. umk.pl However, clinical studies investigating the impact of specific CYP3A4 genetic polymorphisms on Rifampicin metabolism have produced varied results. For instance, one study on the CYP3A4*1B polymorphism did not find a significant difference in Rifampicin concentrations among patients with different genotypes. umk.pl

CYP2B6 is another important enzyme involved in drug metabolism, constituting up to 10% of functional CYP enzymes in the liver. nih.gov Rifampicin is known to be a potent inducer of the CYP2B6 gene. nih.gov This induction enhances the elimination of known CYP2B6 substrates. The genetic variability in CYP2B6 can lead to altered enzyme function, which in turn affects drug metabolism and may contribute to variability in drug exposure. nih.gov The induction of these enzymes by Rifampicin is a key mechanism behind the autoinduction phenomenon, which directly impacts the clearance and exposure of both Rifampicin and 25-Desacetyl Rifampicin.

EnzymeGeneRole in Rifampicin/25-Desacetyl Rifampicin PharmacokineticsImpact of Genetic Polymorphisms
Cytochrome P450 3A4CYP3A4Involved in the oxidative metabolism and clearance of Rifampicin; its induction contributes to autoinduction, affecting metabolite levels. mdpi.comresearchgate.netStudies on the impact of variants like CYP3A4*1B on Rifampicin concentrations have shown no significant association. umk.pl
Cytochrome P450 2B6CYP2B6Rifampicin is a potent inducer of CYP2B6, enhancing its own metabolism and that of other substrates. nih.govPolymorphisms can alter enzyme function, contributing to inter-individual variability in drug metabolism. nih.gov

Impact of Drug Transporter Gene Variants (e.g., ABCB1, SLCO1B1)

The movement of Rifampicin and its metabolites across cellular membranes is facilitated by drug transporter proteins, and genetic variations in the genes encoding these transporters can significantly alter drug pharmacokinetics. nih.gov

The ATP-binding cassette subfamily B member 1 (ABCB1) gene encodes for P-glycoprotein (P-gp), a well-known efflux transporter. oup.comnih.gov Rifampicin is a substrate for P-gp and also induces the expression of the ABCB1 gene. nih.gov Despite this clear interaction, studies examining the effect of ABCB1 polymorphisms on Rifampicin plasma exposure have yielded inconclusive results, with several investigations finding no significant association. nih.govnih.govresearchgate.net

The Solute Carrier Organic Anion Transporter Family Member 1B1 (SLCO1B1) gene encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), which mediates the uptake of various drugs, including Rifampicin, from the blood into liver cells. nih.gov The impact of SLCO1B1 polymorphisms on Rifampicin pharmacokinetics has been a subject of considerable research, though findings are sometimes contradictory. nih.govresearchgate.net Some studies have associated certain SLCO1B1 variants with lower Rifampicin exposure. mdpi.comnih.gov For example, patients with the SLCO1B1 c.463C>A variant allele showed 42% lower Rifampin exposure and 63% greater apparent oral clearance. nih.gov However, other studies in different populations have not found a significant influence of SLCO1B1 genotypes on Rifampicin plasma exposure. nih.gov A population pharmacokinetics study in healthy Asian adults that specifically evaluated the disposition of both Rifampicin and 25-Desacetyl Rifampicin found that none of the investigated covariates, including transporter genotypes, significantly influenced the disposition of either compound. nih.govoup.com

TransporterGeneSNPReported Impact on Rifampicin Pharmacokinetics
P-glycoprotein (P-gp)ABCB1c.3435C>TNo significant difference in Cmax or AUC observed between genotype groups in an Ethiopian patient cohort. nih.gov
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)SLCO1B15 (c.521T>C)No significant influence on Rifampicin Cmax or AUC in an Ethiopian patient cohort. nih.gov
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)SLCO1B11b (c.388A>G)Associated with lower Rifampicin concentration in a pediatric TB population. mdpi.com No significant influence was found in other studies. nih.gov
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)SLCO1B1c.463C>A (rs11045819)Carriers of the variant allele had 42% lower exposure and 63% greater apparent oral clearance compared to wild type. nih.gov

Autoinduction Phenomena of Rifampicin and its Influence on Metabolite Exposure

Rifampicin is well-characterized by its ability to induce its own metabolism, a phenomenon known as autoinduction. nih.gov This process significantly alters the pharmacokinetic profiles of both Rifampicin and its metabolite, 25-Desacetyl Rifampicin, over the course of treatment.

Upon initiation of therapy, the exposure to both Rifampicin and 25-Desacetyl Rifampicin rapidly decreases. nih.govnih.gov A population pharmacokinetic analysis demonstrated that this autoinduction occurs with a half-life of approximately 1.6 days. nih.govnih.gov This induction leads to a time-dependent increase in the clearance of both compounds. One study quantified the maximal increase in clearance from baseline to be 160% for Rifampicin and a more pronounced 211% for 25-Desacetyl Rifampicin. nih.gov

Pharmacokinetic ParameterFindingReference
Autoinduction Half-life1.6 days nih.govnih.gov
Metabolite Exposure Ratio (AUC 25-dRIF / AUC RIF)14% ± 6% nih.govnih.gov
Maximal Increase in Clearance (Rifampicin)160% from baseline nih.gov
Maximal Increase in Clearance (25-Desacetyl Rifampicin)211% from baseline nih.gov

Application of 25 Desacetyl Rifampicin D3 As a Stable Isotope Labeled Internal Standard in Quantitative Bioanalytical Research

Principles of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique used for the precise quantification of compounds in a sample. The fundamental principle of SIDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample. This labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

Once the stable isotope-labeled internal standard is added to the sample, it is assumed to behave identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and ionization. During mass spectrometric analysis, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This ratiometric measurement is the key to the high precision and accuracy of SIDMS, as it corrects for variations in sample preparation and instrumental response.

Advantages of Deuterium Labeling for Analytical Accuracy and Precision

The use of deuterium-labeled internal standards, such as 25-Desacetyl Rifampicin-d3, offers several distinct advantages in quantitative bioanalytical research, leading to enhanced accuracy and precision of the analytical method.

Biological matrices, such as plasma, urine, and tissue homogenates, are complex mixtures of endogenous and exogenous compounds. These co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and reproducibility of the analytical method.

A deuterium-labeled internal standard, like this compound, co-elutes with the unlabeled analyte and experiences the same matrix effects. Because the quantification is based on the ratio of the analyte to the internal standard, any signal suppression or enhancement affects both compounds similarly, and the ratio remains constant. This effectively cancels out the impact of matrix effects, leading to more accurate and reliable quantification.

A study on the population pharmacokinetics of rifampicin (B610482) and 25-deacetyl-rifampicin in healthy Asian adults utilized 25-deacetyl-rifampicin-d3 as an internal standard in their HPLC-MS/MS method. The method was validated according to FDA guidance, demonstrating accuracy between 89.9% and 115.0% and precision with a relative standard deviation of less than 13.7% for quality control samples at high, medium, and low concentrations oup.com. This high level of accuracy and precision in a complex biological matrix like plasma underscores the effectiveness of using a deuterated internal standard to mitigate matrix effects.

The use of a stable isotope-labeled internal standard significantly improves the reproducibility and reliability of a bioanalytical method. By compensating for variability in sample handling, extraction efficiency, and instrument response, the internal standard ensures that the measured analyte concentration is consistent across different samples and analytical runs.

In the aforementioned pharmacokinetic study, the stability of rifampicin and 25-deacetyl-rifampicin was assessed, with mean recovered concentrations ranging from 88.5% to 100.4% after 48 hours of storage in the autosampler at 6°C and after three freeze-thaw cycles oup.com. The use of 25-deacetyl-rifampicin-d3 as an internal standard contributed to the robustness of the method, allowing for reliable quantification even after sample storage and processing. The lower limits of quantification for rifampicin and 25-deacetyl-rifampicin were determined to be 25 ng/mL and 2.5 ng/mL, respectively, demonstrating the sensitivity of the method oup.com.

ParameterRifampicin25-Desacetyl Rifampicin
Lower Limit of Quantification (LLOQ) 25 ng/mL2.5 ng/mL
Accuracy (% of nominal value) 89.9% - 115.0%89.9% - 115.0%
Precision (RSD%) < 13.7%< 13.7%
Stability (Mean Recovered Concentration) 88.5% - 100.4%88.5% - 100.4%
Data from a validated HPLC-MS/MS method using 25-deacetyl-rifampicin-d3 as an internal standard for the analysis of rifampicin and 25-deacetyl-rifampicin in human plasma. oup.com

Strategic Integration in Preclinical Pharmacokinetic and Drug-Drug Interaction Studies

The application of this compound as an internal standard is particularly valuable in preclinical pharmacokinetic (PK) and drug-drug interaction (DDI) studies.

In pharmacokinetic studies, accurate measurement of drug and metabolite concentrations over time is crucial for determining key parameters such as absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard ensures the high quality of the data required for robust pharmacokinetic modeling. For instance, a population pharmacokinetic analysis of rifampicin and its metabolite, 25-deacetyl-rifampicin, was conducted in healthy adults to evaluate their disposition under steady-state conditions oup.com. The study successfully characterized the pharmacokinetics of both compounds, with the apparent clearance of rifampicin and 25-deacetyl-rifampicin estimated at 10.3 L/h and 95.8 L/h, respectively, for a 70 kg adult oup.com.

Rifampicin is a potent inducer of various drug-metabolizing enzymes and transporters, leading to a high potential for drug-drug interactions. DDI studies are essential to assess the impact of co-administered drugs on the pharmacokinetics of a new chemical entity. The use of a reliable internal standard like this compound is critical in these studies to ensure that any observed changes in analyte concentrations are due to the interacting drug and not analytical variability. A study investigating the drug interaction potential of high-dose rifampicin on major cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp) highlights the importance of accurate quantification in such complex studies nih.govru.nl. While this particular study did not specify the internal standard used, the principles of requiring highly accurate and precise measurements remain the same.

Methodological Considerations for Standardization and Quality Control of Labeled Standards

The use of stable isotope-labeled internal standards in regulated bioanalysis requires strict adherence to methodological considerations for their standardization and quality control to ensure the integrity of the analytical data.

The identity and purity of the labeled internal standard must be well-characterized. A Certificate of Analysis (CoA) for the reference standard should be available, providing information on its chemical structure, isotopic purity, and chemical purity. The isotopic purity is particularly important, as the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration.

The stability of the internal standard in stock solutions and in the biological matrix under various storage and processing conditions should be evaluated. For this compound, its stability would be assessed alongside the unlabeled analytes to ensure it does not degrade differently during sample handling.

During method validation, the absence of crosstalk between the mass spectrometric detection channels for the analyte and the internal standard must be confirmed. This ensures that the signal from the internal standard does not interfere with the measurement of the analyte, and vice versa. Furthermore, the potential for isotope exchange reactions, where the deuterium label might be lost, should be investigated under the analytical conditions.

Finally, the concentration of the internal standard added to the samples should be optimized to be within the linear range of the assay and to provide a consistent and reproducible response. Quality control samples, prepared from a separate stock solution of the analyte, are analyzed in each analytical run to monitor the performance of the method and ensure the accuracy and precision of the results.

Advanced Analytical Methodologies for the Quantification of 25 Desacetyl Rifampicin and Its Deuterated Analogues

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC remains a cornerstone technique for the analysis of 25-Desacetyl Rifampicin (B610482), offering robust and reliable quantification. The development of a stable and efficient HPLC method is fundamental for the simultaneous determination of Rifampicin and its 25-Desacetyl metabolite.

Chromatographic Separation Development and Optimization

The successful separation of 25-Desacetyl Rifampicin from its parent drug and other potential interferences in biological matrices is achieved through careful optimization of chromatographic conditions. Reversed-phase chromatography is the most common approach, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase.

ParameterCondition 1Condition 2
ColumnPhenomenex Luna C18Agilent Eclipse XDB-C18
Mobile PhaseWater and Methanol (Gradient)65:35 (v/v) Methanol:0.01 M Sodium Phosphate (B84403) Buffer (pH 5.2)
Flow RateNot Specified0.8 mL/min
Retention Time (25-Desacetyl Rifampicin)~8.25 min~3.016 min

Detection Modalities: Photodiode Array (PDA) and Ultraviolet (UV)

Following chromatographic separation, detection is commonly performed using Photodiode Array (PDA) or Ultraviolet (UV) detectors. These detectors measure the absorbance of the analyte as it elutes from the column. A wavelength of 254 nm is frequently used for the detection of both Rifampicin and 25-Desacetyl Rifampicin, as it provides good sensitivity and minimizes interference from other compounds. researchgate.netwashington.edunih.gov Other wavelengths, such as 273 nm and 339 nm, have also been utilized depending on the specific method and analytes being quantified. researchgate.net

PDA detectors offer the advantage of acquiring the entire UV spectrum of the eluting peak, which can aid in peak purity assessment and compound identification. lcms.cz This is particularly useful in complex biological matrices where co-elution of interfering substances is a possibility.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Tandem Mass Spectrometry (LC-MS/MS) have become the methods of choice for the quantification of 25-Desacetyl Rifampicin and its deuterated analogues in biological fluids. forensicrti.org These techniques couple the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer.

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS to generate charged ions from the analytes eluting from the LC column. pharmtech.com For the analysis of 25-Desacetyl Rifampicin and its deuterated analogue, positive ionization mode is typically employed.

Tandem mass spectrometry (LC-MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process minimizes background noise and allows for the accurate quantification of the target analyte even at very low concentrations.

For 25-Desacetyl Rifampicin, a common precursor ion is m/z 749.5. The use of a deuterated internal standard, such as 25-Desacetyl Rifampicin-d8, is crucial for accurate quantification. The precursor ion for 25-Desacetyl Rifampicin-d8 is m/z 757.5, and a common product ion for quantification is m/z 95.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
25-Desacetyl Rifampicin749.595.1Positive ESI
25-Desacetyl Rifampicin-d8757.595Positive ESI

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry, UPLC-MS/MS offers a powerful tool for the rapid and sensitive quantification of 25-Desacetyl Rifampicin in various biological matrices, including urine.

A validated UPLC-MS/MS method for the quantification of first-line anti-tuberculosis agents, including 25-Desacetyl Rifampicin, in urine utilized a Kinetex Polar C18 column with a gradient elution. The mobile phase consisted of 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) with 0.1% formic acid. This method demonstrated a low limit of quantification (LLOQ) of 0.1 µg/mL for 25-Desacetyl Rifampicin.

Comprehensive Method Validation Parameters for Bioanalytical Assays

To ensure the reliability and accuracy of analytical data, bioanalytical methods must undergo rigorous validation. The validation process assesses various parameters to demonstrate that the method is suitable for its intended purpose. Key validation parameters for the bioanalytical assays of 25-Desacetyl Rifampicin and its deuterated analogues are outlined below.

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications.

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. researchgate.net For HPLC methods, a correlation coefficient (r²) of >0.99 is typically required. researchgate.net For LC-MS/MS methods, linear calibration curves are established over a specific concentration range, for example, 30.000 ng/mL to 4000.015 ng/mL for 25-desacetyl rifapentine (B610483).

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, the mean accuracy should generally be within ±15% of the nominal value, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%. For the lower limit of quantification (LLOQ), these acceptance criteria are often relaxed to ±20%.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For 25-Desacetyl Rifampicin, LLOQs have been reported in the range of 0.1 µg/mL to 23.57 µM depending on the analytical method and matrix.

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures.

Validation ParameterTypical Acceptance CriteriaReported Values for 25-Desacetyl Rifampicin Assays
Linearity (r²)>0.990.9978, 0.995
Accuracy±15% (±20% at LLOQ)Within acceptance limits
Precision (CV%)≤15% (≤20% at LLOQ)Intra-day and inter-day precision within acceptance limits
LLOQMethod Dependent0.1 µg/mL (UPLC-MS/MS), 1.7 µg/mL (HPLC), 23.57 µM (HPLC)
RecoveryConsistent and reproducible80.86% - 111.15%

Specificity, Selectivity, and Interference Assessment

The specificity and selectivity of an analytical method are paramount to ensure that the detected signal corresponds solely to the analyte of interest, free from interference from endogenous matrix components or other co-administered drugs. In the analysis of 25-Desacetyl Rifampicin, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique that offers high selectivity. researchgate.net

Chromatographic separation is optimized to resolve 25-Desacetyl Rifampicin from its parent drug, rifampicin, and other potential metabolites or interfering substances. For instance, a reverse-phase C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate buffer). nih.govutoronto.ca The retention times for 25-Desacetyl Rifampicin are specific under defined chromatographic conditions, with one study reporting a mean retention time of 3.016 minutes. researchgate.net Another method achieved separation with a retention time of approximately 8.25 minutes. researchgate.netresearcher.life

The selectivity of LC-MS/MS methods is further enhanced by using multiple reaction monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for the analyte and its deuterated internal standard. For 25-Desacetyl Rifampicin, a common transition monitored is m/z 749.3→399.1. oup.com This high degree of specificity minimizes the potential for interference from the biological matrix. Studies have demonstrated the absence of significant interfering peaks at the retention time of 25-Desacetyl Rifampicin in blank human plasma, urine, and human liver microsomes, confirming the selectivity of the developed methods. researchgate.netnih.gov

Linearity, Calibration Range, and Regression Analysis

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear relationship is typically observed over a specific concentration range.

Different studies have established various linear ranges for the quantification of 25-Desacetyl Rifampicin in different biological matrices, as detailed in the table below. The linearity is assessed by the correlation coefficient (r or r²) of the calibration curve, with values close to 1.0 indicating a strong linear relationship. Weighted linear regression, such as 1/x or 1/x², is often applied to maintain accuracy across the entire calibration range, especially at the lower end. nih.gov

Biological MatrixLinear RangeCorrelation Coefficient (r/r²)Regression ModelReference
Plasma2.5–5000 ng/mLNot specifiedNot specified oup.com
Plasma0.1 – 20.0 µg/mLNot specifiedWeighted (1/x²) nih.gov
Urine2–10 µg/mL0.9978Linear researchgate.net
Human Liver Microsomes0–200 µM0.995Linear researchgate.netresearcher.life
Plasma0.25 to 15 µg/ml> 0.9996Linear utoronto.ca
Human Milk4.00 to 2000 ng/mL0.9995Quadratic (1/x) nih.gov

Accuracy and Precision (Intra-day and Inter-day Variability)

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of scatter among a series of measurements. These parameters are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The acceptance criteria for accuracy are generally within ±15% (±20% at the lower limit of quantification) of the nominal concentration, and for precision, the relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Several studies have validated the accuracy and precision of their methods for quantifying 25-Desacetyl Rifampicin, demonstrating the reliability of these assays.

Biological MatrixConcentration LevelsIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
PlasmaLow, Medium, High<13.7%<13.7%89.9%–115.0% oup.com
PlasmaLLOQ, Low, Medium, High2.0 – 13.9%Not specified86.0 – 114.0% nih.gov
Urine2, 6, 10 µg/mL0 - 3.1752%Not specified80.8661 - 111.1457% researchgate.net
Human MilkLow, Medium, High6.7% - 11.8%6.7% - 11.8%96.4% - 106.3% nih.gov

Lower Limits of Detection (LLOD) and Quantification (LLOQ)

The lower limit of detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the lower limit of quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. A low LLOQ is essential for pharmacokinetic studies, especially for determining the terminal elimination phase of a drug and its metabolites.

The LLOQ is generally established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision (typically within 20% of the nominal value).

Biological MatrixLLODLLOQReference
PlasmaNot specified2.5 ng/mL oup.com
Human Liver Microsomes7.78 μM23.57 μM researchgate.netresearcher.life
PlasmaNot specified0.1 µg/mL nih.gov
Urine0.51 µg/mL1.7 µg/mL researchgate.net
PlasmaNot specified0.05 mg/L nih.gov
Plasma0.1 µg/ml0.25 µg/ml utoronto.ca
Human MilkNot specified4.00 ng/mL nih.gov

Stability Assessment in Biological Matrices (e.g., Freeze-Thaw, Short-term, Long-term, Post-preparative)

The stability of 25-Desacetyl Rifampicin in biological matrices under various storage and handling conditions is a critical aspect of method validation to ensure the integrity of the samples from collection to analysis. Stability studies typically evaluate the analyte's stability under the following conditions:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.

Short-term (Bench-top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.

Long-term Stability: Evaluates the stability of the analyte when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.

Post-preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler before injection.

One study reported that 25-Desacetyl Rifampicin was stable in plasma after three freeze-thaw cycles and for 48 hours in the autosampler at 6°C, with the mean recovered concentration ranging from 88.5% to 100.4%. oup.com Another study noted that rifampicin, the parent compound, degrades rapidly in plasma at ambient temperature, a process that can be prevented by the addition of ascorbic acid. scilit.com This highlights the importance of proper sample handling and storage to ensure accurate quantification of rifampicin and its metabolites.

Sample Preparation Techniques from Diverse Biological Matrices (e.g., Plasma, Urine, Human Liver Microsomes)

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the nature of the analyte, the biological matrix, and the analytical method used.

Protein Precipitation

Protein precipitation is a simple, rapid, and widely used method for sample preparation in bioanalysis, particularly for plasma and serum samples. researchgate.net This technique involves the addition of an organic solvent, such as acetonitrile or methanol, to the biological sample. chromatographyonline.com The organic solvent denatures and precipitates the proteins, which are then removed by centrifugation. The supernatant, containing the analyte and its internal standard, is then collected for analysis.

In a typical protein precipitation protocol for 25-Desacetyl Rifampicin analysis, a small volume of plasma (e.g., 20 μL) is treated with a larger volume of cold organic solvent (e.g., 300 μL of methanol) containing the internal standard, 25-Desacetyl Rifampicin-d3. oup.com After vortexing and centrifugation, the clear supernatant can be directly injected into the LC-MS/MS system or further processed. This method is advantageous for its high throughput and minimal sample manipulation.

Mechanistic Studies of Pharmacological Interactions and Drug Disposition in Preclinical Contexts

Contribution of 25-Desacetyl Rifampicin (B610482) to Overall Rifampicin-Related Drug Exposure in Research Models

In preclinical and clinical pharmacokinetic studies, 25-desacetyl rifampicin is the primary and partially active metabolite of rifampicin. oup.com Its formation occurs through deacetylation by esterases in microsomal cells. oup.com However, its contribution to the total drug exposure is generally considered to be low.

One population pharmacokinetic analysis in healthy adults found that the apparent clearance of 25-desacetyl-rifampicin was significantly higher than that of the parent drug (95.8 L/h versus 10.3 L/h, respectively). oup.comnih.gov Another study in patients with tuberculosis reported that exposure to 25-desacetyl rifampicin was low, with a mean area under the concentration-time curve (AUC) over a 24-hour period being approximately 14% of the rifampicin exposure. nih.gov This finding was consistent with earlier research that reported an AUC ratio of about 10%. nih.gov The data also showed that the decrease in rifampicin exposure over time due to auto-induction was not compensated by an increase in 25-desacetyl rifampicin exposure, meaning the entire active portion of the drug decreases with time. nih.gov

The correlation between the concentrations of rifampicin and 25-desacetyl rifampicin has been found to be moderate, while a stronger correlation is observed between their respective AUCs. nih.gov

Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin
ParameterRifampicin25-Desacetyl RifampicinSource
Apparent Clearance (L/h)10.395.8 oup.comnih.gov
Mean AUC24h Ratio (Metabolite/Parent)~10% - 14% nih.gov

In Vitro Assessment of Metabolite Bioactivity (e.g., Antimycobacterial Activity in non-human strains)

One study found that 25-desacetyl rifampicin is active against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) required to inhibit 99% of growth (MIC99) of 2.66 µM. caymanchem.com More comprehensive studies have evaluated its activity against various lineages of the Mycobacterium tuberculosis complex (MTBC). nih.govnih.gov In these studies, the MICs for rifampicin and 25-desacetyl rifampicin ranged from 0.03 to 1 µg/mL. nih.gov Notably, there was no significant difference observed between the MICs of the parent rifamycins (B7979662) and their corresponding 25-desacetyl metabolites. nih.gov Another comparative study found that the bactericidal activity of 25-desacetyl rifapentine (B610483) (a related compound) was comparable to that of rifampicin. oup.com

In Vitro Antimycobacterial Activity of 25-Desacetyl Rifampicin
OrganismParameterValueSource
Mycobacterium smegmatisMIC992.66 µM caymanchem.com
Mycobacterium tuberculosis ComplexMIC Range0.03 - 1 µg/mL nih.gov

Transcriptional Regulation Studies: Interaction with Nuclear Receptors (e.g., Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR))

The induction of drug-metabolizing enzymes and transporters by rifampicin is primarily mediated through the activation of nuclear receptors, particularly the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.govnih.gov These receptors act as xenobiotic sensors that regulate the transcription of a wide array of genes involved in drug disposition.

Rifampicin is a prototypical agonist for human PXR, leading to the downstream induction of target genes like CYP3A4 and ABCB1. frontiersin.orgthebiogrid.org Activation of PXR by rifampicin triggers the release of co-repressors and the recruitment of co-activators, initiating gene transcription. nih.gov While this mechanism is well-established for the parent compound, direct evidence of 25-desacetyl rifampicin's ability to activate PXR or CAR is not available in the current body of scientific literature.

In the in vitro study using LS180 cells, where the generation of 25-desacetyl rifampicin was minimal, the analysis of PXR activation was based on the concentrations of the parent drug, rifampicin, further suggesting that the metabolite's role in this specific system was not considered significant. nih.gov Therefore, in preclinical contexts, the transcriptional regulation effects seen with rifampicin administration are almost exclusively attributed to the parent molecule itself.

Q & A

Q. How can 25-Desacetyl Rifampicin-d3 be accurately quantified in biological matrices such as plasma or urine?

Methodological Answer: A validated High-Performance Liquid Chromatography (HPLC) method is recommended. Key parameters include:

  • Column: Agilent Eclipse XDB-C17.
  • Mobile Phase: 65:35 v/v methanol: 0.01 M sodium phosphate buffer (pH 5.2).
  • Detection: UV at 254 nm, flow rate 0.8 mL/min.
  • Linearity: 2–10 µg/mL (correlation coefficient ≥0.9978).
  • Precision: RSD <3.2% for intra- and inter-day assays.
  • Recovery: 80–111% across tested concentrations.
  • LOD/LOQ: 0.51 µg/mL and 1.7 µg/mL, respectively .

Q. Table 1: HPLC Validation Parameters

ParameterValue/Range
Retention Time3.016 minutes
Linearity (R²)0.9978
Precision (RSD%)0–3.2%
Recovery (%)80.87–111.15
LOD/LOQ (µg/mL)0.51 / 1.7

Q. What pharmacokinetic parameters are critical for modeling this compound in humans?

Methodological Answer: Key parameters include:

  • Oral Clearance (CL/F): Influenced by meal composition (e.g., high-fat meals increase bioavailability by up to 86%).
  • Volume of Distribution (V/F): Determines tissue penetration.
  • Absorption Rate (ka): Time-varying clearance models improve accuracy.
  • Metabolite Kinetics: Use a two-compartment model for this compound, integrating parent drug data to account for conversion rates .

Q. Table 2: Meal Effects on Bioavailability

Meal TypeBioavailability Increase vs. Fasting
High-fat (Meal A)86%
Bulk + Low-fat (B)33%
Bulk + High-fat (C)46%
High-fluid (D)49%

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) modeling address variability in this compound exposure across demographic subgroups?

Methodological Answer:

  • Study Design: Conduct a randomized, crossover trial (e.g., 5-way design with meal variations).
  • Covariates: Include body weight, hepatic function, and meal composition (categorical covariate).
  • Software: Use NONMEM IV with FOCE INTER for integrated parent-metabolite modeling.
  • Model Validation: Apply bootstrapping and visual predictive checks to ensure robustness.
    Example: A PopPK study demonstrated time-varying clearance and meal-driven bioavailability shifts, critical for dose optimization in tuberculosis regimens .

Q. What analytical challenges arise when distinguishing this compound from structurally related impurities in stability studies?

Methodological Answer:

  • Chromatographic Resolution: Optimize column selectivity (e.g., C18 with gradient elution).
  • Mass Spectrometry (LC-MS/MS): Use deuterium labeling to differentiate the d3 isotope from non-deuterated impurities (e.g., 25-Desacetyl Rifamycin S, a common degradation product).
  • Forced Degradation: Conduct acid/base hydrolysis, oxidation, and photostability tests under ICH guidelines.
    Note: Impurity profiling in rifamycin derivatives revealed 25-Desacetyl Rifamycin S at ≤1.8% in compliant batches .

Q. How do metabolic pathways of this compound influence its role as a biomarker in tuberculosis drug monitoring?

Methodological Answer:

  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to map phase I/II metabolites in hepatic microsomes.
  • Correlation with Efficacy: Link AUC/MIC ratios of this compound to bactericidal activity in Mycobacterium tuberculosis cultures.
  • Clinical Validation: Compare metabolite exposure in responders vs. non-responders using multivariate Cox regression.
    Example: Rifapentine’s metabolite (25-Desacetyl Rifapentine) showed concentration-dependent activity, supporting its use as a pharmacodynamic marker .

Guidelines for Addressing Contradictions in Data

  • Cross-Study Comparisons: Reconcile discrepancies in bioavailability data (e.g., meal effects) by standardizing meal compositions and sampling times .
  • Analytical Harmonization: Adopt ICH Q2(R1) guidelines for method validation to ensure consistency across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.